2,6-difluoro-3-methoxypyridine
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Overview
Description
2,6-Difluoro-3-methoxypyridine is a fluorinated pyridine derivative. The presence of fluorine atoms in the aromatic ring imparts unique physical, chemical, and biological properties to the compound. Fluorinated pyridines are known for their reduced basicity and lower reactivity compared to their chlorinated and brominated analogues
Mechanism of Action
Target of Action
2,6-Difluoro-3-methoxypyridine is a chemical compound used in the synthesis of various pharmaceutical and agrochemical products . The primary target of this compound is the formation of carbon-carbon bonds via the Suzuki–Miyaura (SM) cross-coupling reaction .
Mode of Action
The Suzuki–Miyaura cross-coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction allows for the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic compounds. The downstream effects of this pathway include the production of various pharmaceutical and agrochemical products .
Result of Action
The result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of complex organic compounds, including pharmaceutical and agrochemical products .
Action Environment
The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . This means that the reaction can proceed in a variety of environments, making it a versatile tool in organic synthesis. The stability of this compound and its resulting compounds may also be influenced by factors such as temperature, pH, and the presence of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,6-difluoro-3-methoxypyridine involves the fluorination of pyridine derivatives. For example, fluorination of pyridine using a complex of aluminum fluoride and copper fluoride at high temperatures (450–500°C) can yield a mixture of fluorinated pyridines, including 2,6-difluoropyridine . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale fluorination reactions using efficient fluorinating agents and optimized reaction conditions to maximize yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the aromatic ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common in the literature.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the fluorine atoms under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation reactions can produce pyridine N-oxides.
Scientific Research Applications
2,6-Difluoro-3-methoxypyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorine substitution on biological activity.
Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical intermediates or active ingredients.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,3-Difluoropyridine
- 2,4-Difluoropyridine
Uniqueness
2,6-Difluoro-3-methoxypyridine is unique due to the specific positioning of the fluorine atoms and the methoxy group on the pyridine ring. This unique structure imparts distinct physical and chemical properties, making it valuable for specific applications where other fluorinated pyridines may not be as effective .
Properties
CAS No. |
1214331-52-8 |
---|---|
Molecular Formula |
C6H5F2NO |
Molecular Weight |
145.1 |
Purity |
95 |
Origin of Product |
United States |
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